molecular formula C10H11NO3 B3189470 7-Nitro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 32820-11-4

7-Nitro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B3189470
CAS No.: 32820-11-4
M. Wt: 193.2 g/mol
InChI Key: GTNBTXJNXZBVJP-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydronaphthalen-1-ol is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

32820-11-4

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H11NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6,10,12H,1-3H2

InChI Key

GTNBTXJNXZBVJP-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Nitro-3,4-dihydro-2H-naphthalen-1-one (200 mg, 1.05 mmol) was dissolved in methanol (5 mL) and NaBH4 ((78 mg, 2.05 mmol) was added in portions. The reaction was stirred at room temperature for 20 min and then concentrated and purified by column chromatography (10-50% ethyl acetate-hexanes) to yield 7-nitro-1,2,3,4-tetrahydro-naphthalen-1-ol (163 mg, 80%). 1H NMR (400 MHz, CD3CN) δ 8.30 (d, J=2.3 Hz, 1H), 8.02 (dd, J=8.5, 2.5 Hz, 1H), 7.33 (d, J=8.5 Hz, 1H), 4.76 (t, J=5.5 Hz, 1H), 2.96-2.80 (m, 2H), 2.10-1.99 (m, 2H), 1.86-1.77 (m, 2H); HPLC ret. time 2.32 min, 10-99% CH3CN, 5 min run.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Nitro-3,4-dihydro-1(2H)-naphthalenone (5.0 g, 26.1 mmol) was stirred with 2M borane-dimethylsulfide in THF (14.4 mL, 28.8 mmol) in THF (200 mL) at rt for 15 h. The reaction was cooled to 0° C. and quenched with MeOH. The solvent and reaction byproducts were removed under vacuum and afforded 5.0 g (99%) of the desired alcohol as a brown powder. 1H NMR (400 MHz, DMSO-d6) δ 8.25 (d, J=2.6 Hz, 1 H), 7.98 (dd, J=8.5, 2.6 Hz, 1H), 7.34 (d, J=8.5 Hz, 1H), 5.55 (d, J=5.7 Hz, 1H), 4.63 (m, 1H), 2.87-2.73 (m, 2H), 2.00-1.83 (m, 2H), 1.75-1.60 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.4 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods III

Procedure details

A suspension of 7-nitro-1-tetralone (2.00 g, 10.5 mmol) in EtOH (15 mL) was cooled by an ice water bath and treated with NaBH4 (0.40 g, 10.6 mmol). The mixture was stirred at room temperature for 2 h and then poured into ice water (50 mL) and extracted with EtOAc (3×20 mL). The extract was washed with NaCl solution, dried (MgSO4), filtered and concentrated to give a white solid (1.92 g, 95% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

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